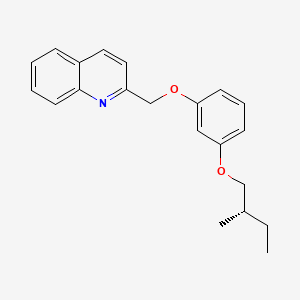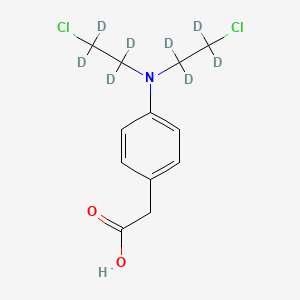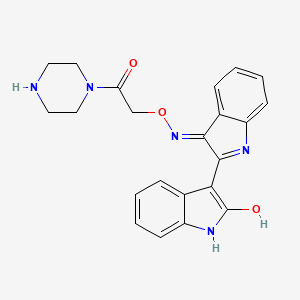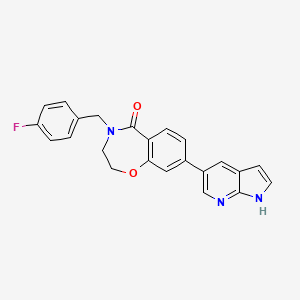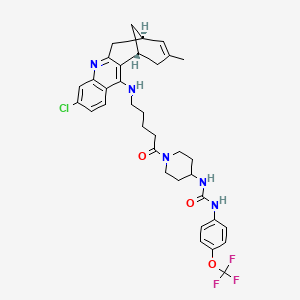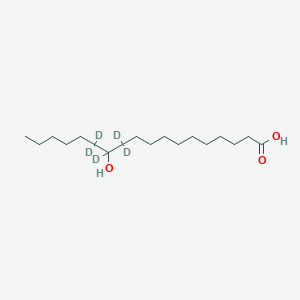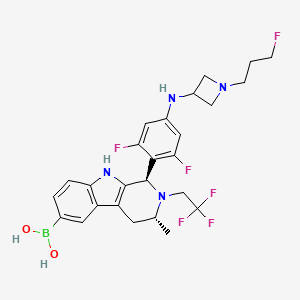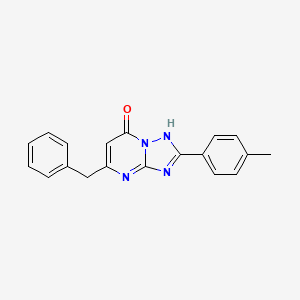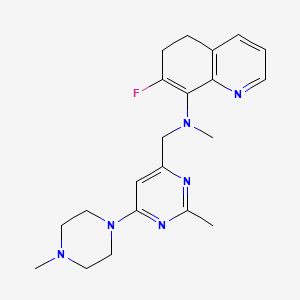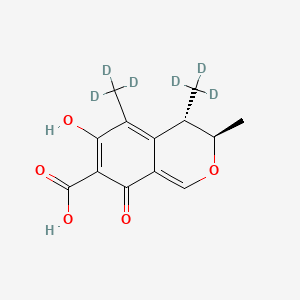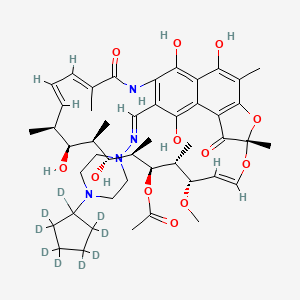
Rifapentine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifapentine-d9 is a deuterium-labeled derivative of Rifapentine, an antibiotic compound used primarily in the treatment of tuberculosis. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Rifapentine molecule enhances its pharmacokinetic and metabolic profiles . Rifapentine itself is a member of the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine-d9 typically begins with Rifamycin S as the starting material. The key step involves the reaction of Rifamycin S with dihydroxy methyl tert-butyl amine in an organic solvent under controlled conditions . The reaction is followed by crystallization, washing, and recrystallization to obtain the pure this compound compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Rifapentine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Wissenschaftliche Forschungsanwendungen
Rifapentine-d9 has a wide range of scientific research applications, including:
Wirkmechanismus
Rifapentine-d9 exerts its effects by inhibiting DNA-dependent RNA polymerase activity in susceptible bacterial cells. This inhibition leads to the suppression of RNA synthesis, ultimately causing cell death . The molecular target of this compound is the bacterial RNA polymerase enzyme, which is essential for the transcription process. By binding to this enzyme, this compound disrupts the normal functioning of bacterial cells, leading to their elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: A rifamycin derivative used in the treatment of tuberculosis, particularly in patients with HIV.
Uniqueness of Rifapentine-d9
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to other rifamycin antibiotics. This modification allows for more accurate tracing and quantitation during drug development and research .
Eigenschaften
Molekularformel |
C47H64N4O12 |
|---|---|
Molekulargewicht |
886.1 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D |
InChI-Schlüssel |
WDZCUPBHRAEYDL-TXWGDHNISA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


